molecular formula C9H6ClNO2 B8783428 1H-Indole-2,3-dione, 1-(chloromethyl)- CAS No. 31704-42-4

1H-Indole-2,3-dione, 1-(chloromethyl)-

Cat. No. B8783428
M. Wt: 195.60 g/mol
InChI Key: GAYYMNBUXYCNSL-UHFFFAOYSA-N
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Patent
US04845020

Procedure details

N-Hydroxymethylisatin (10 g, 0.056 mol) was added to thionyl chloride (100 ml) and the mixture was heated under reflux for 2 hours. N-Chloromethylisatin (about 11 g) was obtained by distilling the remaining thionyl chloride under reduced pressure. The melting point was 121° to 123° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][N:3]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:6](=[O:7])[C:4]1=[O:5].S(Cl)([Cl:16])=O>>[Cl:16][CH2:2][N:3]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:6](=[O:7])[C:4]1=[O:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OCN1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
ClCN1C(=O)C(=O)C2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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